molecular formula C10H16O B2703888 (2E)-2-(2-Methylpropylidene)cyclohexanone CAS No. 66806-69-7

(2E)-2-(2-Methylpropylidene)cyclohexanone

Cat. No. B2703888
CAS RN: 66806-69-7
M. Wt: 152.237
InChI Key: WVANVZNUDWLCTQ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “(2E)-2-(2-Methylpropylidene)cyclohexanone” consists of a cyclohexanone ring with a 2-methylpropylidene group attached to it . The molecule has a double bond in the 2-position, which is in the E-configuration .


Physical And Chemical Properties Analysis

“(2E)-2-(2-Methylpropylidene)cyclohexanone” has a density of 1.0±0.1 g/cm3, a boiling point of 236.2±10.0 °C at 760 mmHg, and a flash point of 95.0±9.8 °C . It has a molar refractivity of 47.9±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 153.6±3.0 cm3 .

Scientific Research Applications

Synthesis and Stereochemistry

Research has delved into the synthesis and stereochemistry of cyclohexanone derivatives, including methods that yield high selectivity for specific isomers. For instance, the cis and trans isomers of various substituted cyclohexanones were prepared with high yield, illustrating the precision achievable in synthetic chemistry for creating specific molecular configurations (Marshall & Partridge, 1968).

Catalysis and Chemical Reactions

In the realm of catalysis, cyclohexanone serves as a critical intermediate. The selective hydrogenation of phenol to cyclohexanone under mild conditions showcases the advancements in catalytic processes, highlighting the importance of cyclohexanone in industrial chemistry (Wang et al., 2011). Another study focused on the synthesis of 1-cycloalkenyl alkyl sulfides from cyclohexanone derivatives, expanding the utility of cyclohexanone in synthesizing sulfur-containing compounds (Akiyama, 1977).

Materials Science

The development of materials with specific properties is another area where cyclohexanone derivatives find application. For example, cyclohexanone-derived bis-chalcones were synthesized and analyzed for their mesomorphic properties, indicating potential applications in liquid crystal technology (Patel et al., 2016).

Environmental Chemistry

Cyclohexanone derivatives also play a role in environmental chemistry, as seen in the metal-free oxygenation of cyclohexane to cyclohexanone under visible light, presenting an eco-friendly approach to important chemical transformations (Ohkubo et al., 2011).

Photocrosslinkable Polymers

The synthesis of novel liquid crystalline and photocrosslinkable polymers incorporating cyclohexanone units showcases the integration of cyclohexanone derivatives in advanced polymer design, contributing to the development of new materials with unique properties (Sakthivel & Kannan, 2005).

Mechanism of Action

The mechanism of action of “(2E)-2-(2-Methylpropylidene)cyclohexanone” is not clear from the available information .

properties

IUPAC Name

(2E)-2-(2-methylpropylidene)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)7-9-5-3-4-6-10(9)11/h7-8H,3-6H2,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVANVZNUDWLCTQ-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/1\CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

While stirring a mixture of 52.5 g (0.536 mol) of cyclohexanone and 13.5 g (0.188 mol) of isobutylaldehyde, a solution prepared by dissolving 2.2 g of sodium hydroxide in 50 ml of methanol is dropwise added to the mixture at a temperature of from room temperature to 40° C., and reacted at room temperature for 2 hours. After the reaction, 20 ml of benzene was added, and the reaction mixture was washed three times with 100 ml of water. From the organic layer, benzene and unreacted cyclohexanone were recovered by distillation, and the distillation was continued, whereby 2-isobutylidene cyclohexanone was obtained in the yield of 37% (based on the isobutylaldehyde) under reduced pressure of 6 mmHg at a temperature of from 95° to 105° C.
Quantity
52.5 g
Type
reactant
Reaction Step One
[Compound]
Name
isobutylaldehyde
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 8 liter reaction vessel are placed 3400 grams cyclohexanone, 250 grams of water and 80 grams of sodium hydroxide. Over a period of one hour while maintaining the reaction mass at 50°-75° C., 1400 grams (19.4 moles) of isobutyraldehyde is added to the reaction mass. The reaction mass is stirred for a period of one hour. At the end of the one hour period, an equal volume of brine is added to the reaction mass. The organic phase is separated from the aqueous phase and the organic phase is washed with two volumes of brine. 500 ml Toluene is added to the organic phase and the water is azeotroped from the reaction mass. The reaction mass is then distilled yielding 1180 grams of product, the distillation taking place on a 2" splash column yielding the following fractions:
Quantity
3400 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
1400 g
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.